cis-Boc-4-methoxy-D-proline
Description
Cis-Boc-4-methoxy-D-proline is a synthetic molecule that has attracted increasing interest due to its unique chemical and biological properties. It is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
A practical synthesis of N-Boc-cis-4-trifluoromethyl-L-proline from N-Boc-4-oxo-L-proline has been described . The reaction of 4 with Me(3)SiCF(3) and the conversion of the carbonyl group of 4 into the difluoromethylene group are the key steps for the synthesis .Molecular Structure Analysis
The molecular formula of cis-Boc-4-methoxy-D-proline is C11H19NO5. Its molecular weight is 245.27 g/mol. The IUPAC name is (2R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid .Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of cis-Boc-4-methoxy-D-proline involve the reaction of 4 with Me(3)SiCF(3) and the conversion of the carbonyl group of 4 into the difluoromethylene group .Physical And Chemical Properties Analysis
The physical and chemical properties of cis-Boc-4-methoxy-D-proline include a molecular weight of 245.27 g/mol . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Scientific Research Applications
Application Summary
The cyclic side chain of the amino acid proline confers unique conformational restraints on its backbone and side chain dihedral angles . Substitutions on the proline ring impose additional steric and stereoelectronic effects that can further modulate these equilibria .
Methods of Application
The conformational landscape of several termini capped mono- (2-, 3-, 4-, and 5-) substituted proline derivatives in the Cambridge Structural Database was explored, correlating observed conformations with the nature of substituents and deciphering the underlying interactions for the observed structural biases .
Results or Outcomes
The impact of incorporating these derivatives within model peptides and proteins are also discussed for selected cases . Several of these substituents have been used to introduce bioorthogonal functionality and modulate structure-specific ligand recognition or used as spectroscopic probes .
2. Medicinal Chemistry
Application Summary
Methanoprolines, which are analogues of proline that contain a bridged methylene group at different positions, are used in medicinal chemistry . They are used as proline congeners in medicinally relevant compounds .
Methods of Application
The stereocontrolled synthesis of different diastereoisomers, functionalized analogues, conformational and stereoelectronic features are discussed .
Results or Outcomes
These proline methanologues have been found to confer favorable pharmacological properties such as better transport and resistance to cleavage by peptidases .
properties
IUPAC Name |
(2R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(16-4)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHIMMPWCAHSFN-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466579 | |
Record name | CIS-BOC-4-METHOXY-D-PROLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Boc-4-methoxy-D-proline | |
CAS RN |
200184-87-8 | |
Record name | 1-(1,1-Dimethylethyl) (2R,4R)-4-methoxy-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200184-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CIS-BOC-4-METHOXY-D-PROLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.